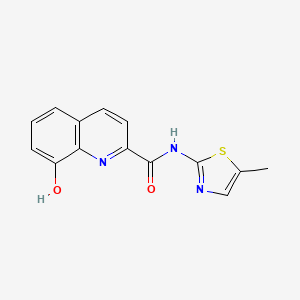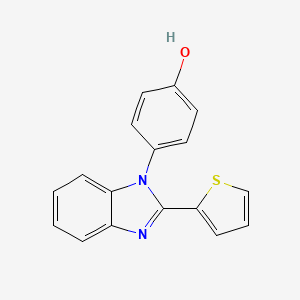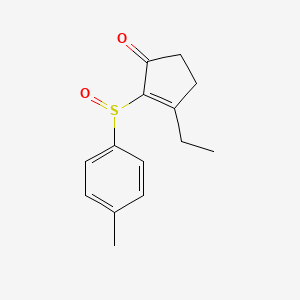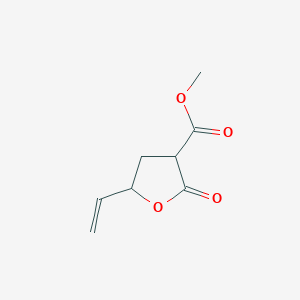
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide is a heterocyclic compound that features both quinoline and thiazole moieties. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of the hydroxyl group and the carboxamide functionality further enhances its potential for interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction involving aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates.
Coupling with Quinoline Derivative: The thiazole derivative is then coupled with a quinoline derivative under specific conditions to form the desired compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted quinoline and thiazole compounds .
Aplicaciones Científicas De Investigación
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole structure.
Uniqueness
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide is unique due to its combination of quinoline and thiazole rings, along with the hydroxyl and carboxamide functionalities. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Propiedades
Número CAS |
648896-09-7 |
|---|---|
Fórmula molecular |
C14H11N3O2S |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
8-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c1-8-7-15-14(20-8)17-13(19)10-6-5-9-3-2-4-11(18)12(9)16-10/h2-7,18H,1H3,(H,15,17,19) |
Clave InChI |
AMJBQLNBOKHMPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)
![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-](/img/structure/B12599063.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)




![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
![N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12599132.png)
![[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid](/img/structure/B12599136.png)
